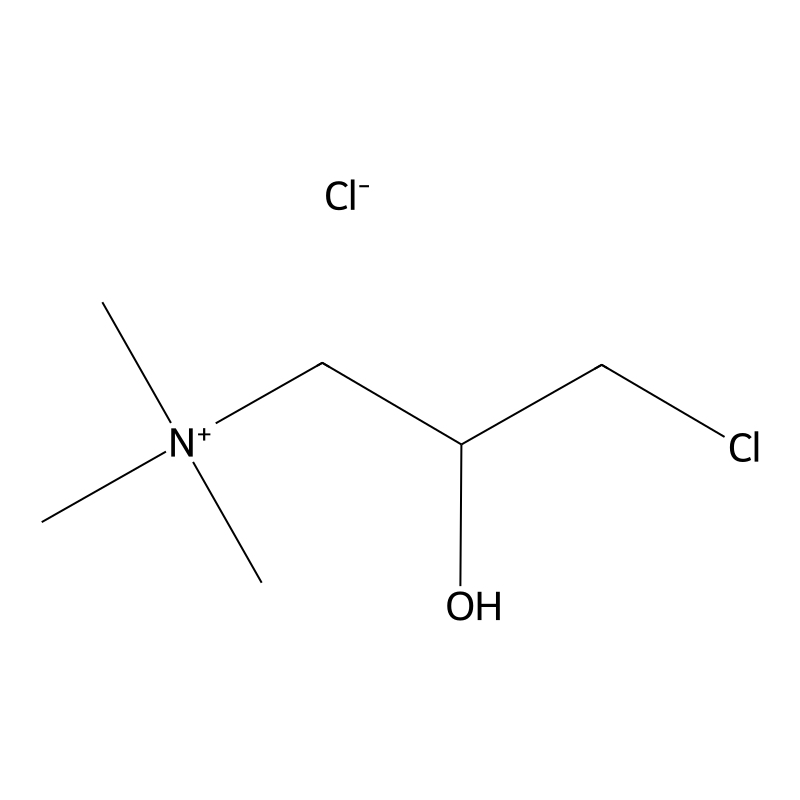

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

C6H15Cl2NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H15Cl2NO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cellulose Cationization:

CHTAC acts as a cation-generating agent for cellulose cationization using the exhaustion method. This process introduces positive charges (cations) onto the cellulose surface, modifying its properties and making it more suitable for various applications. For example, cationized cellulose exhibits improved interactions with other materials like dyes, making it valuable in paper and textile industries [, ].

Chiral Separation:

CHTAC solution demonstrates effectiveness in resolving enantiomers of chiral compounds. In a study, it successfully separated the enantiomers of 2,2'-dihydroxy-1,1'-binaphthyl, a crucial step in the synthesis of certain pharmaceuticals [].

Cationic Polymer Synthesis:

Researchers have utilized CHTAC to synthesize cationic glycogen (Cat Gly). Cat Gly possesses unique properties due to its positive charges, making it valuable for targeted drug delivery and gene therapy applications [].

Chitosan Modification:

CHTAC functions as a quaternizing agent for N-aryl chitosan derivatives. This process introduces quaternary ammonium groups onto the chitosan backbone, altering its solubility and interaction with other materials, potentially leading to novel applications in various fields [].

Additional Information:

- CHTAC is commercially available as a 60% w/w aqueous solution.

- It is important to handle CHTAC with appropriate safety precautions due to its potential health hazards.

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound characterized by its cationic nature. It appears as a colorless to light-yellow liquid and is soluble in water. The molecular formula of this compound is C₅H₁₂ClN₁O₂, and it has a molecular weight of approximately 188.09 g/mol. This compound is often used in various industrial applications due to its properties as a cation-generating agent, particularly in the modification of cellulose and other polymers .

The mechanism of action of CTAC depends on the specific application. Here are two key mechanisms:

- Interaction with negatively charged surfaces: Due to its cationic nature, CTAC can electrostatically interact with negatively charged surfaces like those found in cellulose or certain biomolecules. This interaction can alter surface properties, promote adsorption, or facilitate reactions [, ].

- Micelle formation: At higher concentrations, CTAC molecules can self-assemble into micelles in aqueous solutions. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. This formation allows CTAC to solubilize hydrophobic molecules within the micellar core [].

CTAC is classified as a suspected carcinogen and harmful to aquatic life with long lasting effects []. Always handle the compound according to recommended safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, the compound can undergo hydrolysis, resulting in the formation of hydroxylated products.

- Formation of Polymers: It can react with anionic species to form polyelectrolytes, which are useful in various applications such as flocculation and stabilization of colloidal systems .

The biological activity of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride has been studied primarily in the context of its antimicrobial properties. It exhibits activity against various bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics. Additionally, its cationic nature allows it to interact with negatively charged microbial membranes, enhancing its efficacy as a biocide .

Several methods exist for synthesizing (3-Chloro-2-hydroxypropyl)trimethylammonium chloride:

- Quaternization Reaction: This method involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions to yield the desired quaternary ammonium salt.

- Chloromethylation: This process entails chloromethylating a hydroxylated propyl compound followed by trimethylation with trimethylamine.

- Direct Synthesis from Precursors: Starting from 2-hydroxypropyl amine, chlorination can be performed to introduce the chlorine atom, followed by methylation to form the final product .

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a variety of applications across different fields:

- Textile Industry: Used as a finishing agent for fabrics to impart antimicrobial properties.

- Personal Care Products: Incorporated into formulations for hair conditioners and skin care products due to its conditioning effects.

- Water Treatment: Acts as a flocculant and coagulant in water treatment processes.

- Pharmaceuticals: Explored for use in drug delivery systems due to its ability to modify surface properties of drug carriers .

Studies on the interactions of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride with biological membranes have shown that it can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, its interactions with anionic surfactants have been investigated, revealing potential synergistic effects that enhance antimicrobial activity when used in combination with other agents .

Several compounds share structural similarities with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, including:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium | Broad-spectrum antimicrobial activity |

| Cetyl Trimethyl Ammonium Bromide | Quaternary Ammonium | Used primarily as a surfactant and emulsifier |

| Dimethyl Benzyl Ammonium Chloride | Quaternary Ammonium | Effective against gram-positive bacteria |

Uniqueness of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride:

This compound is particularly noted for its dual functionality as both an antimicrobial agent and a modifier for cellulose-based materials, distinguishing it from other quaternary ammonium compounds that may not exhibit such versatility in applications .

Epichlorohydrin-Based Quaternization Pathways

Epichlorohydrin (ECH) serves as the primary starting material in the quaternization process for synthesizing CHPTAC. This section explores the distinct quaternization pathways and their reaction mechanisms.

Direct Reaction with Trimethylamine

The reaction between epichlorohydrin and trimethylamine represents one of the most straightforward approaches to CHPTAC synthesis. According to the process described in US4066673A, epichlorohydrin is first dissolved in methanol and chilled before the slow addition of trimethylamine. The quaternization reaction proceeds most efficiently at temperatures between 0° and 60°C, preferably 0° to 25°C, with methanol comprising 5% to 70% by weight of the total reaction mixture.

The reaction mechanism involves nucleophilic attack by the nitrogen of trimethylamine on the epoxide carbon of epichlorohydrin, leading to ring opening and the formation of a quaternary ammonium salt. This can be represented as:

Epichlorohydrin + N(R)₃ → 1,2-epoxy propyl trialkylamine chloride

Where R typically represents methyl groups for CHPTAC synthesis.

Table 1. Reaction parameters for direct quaternization of epichlorohydrin with trimethylamine

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0-25°C (preferred) | Range can extend to 60°C |

| Solvent | Methanol | 5-70% by weight of total mixture |

| Reaction Time | <2 hours | At 0-40°C with 5-50% methanol |

| Molar Ratio (TMA:ECH) | 1:1 (stoichiometric) | Excess of either can lead to side reactions |

| Yield | >95% | Based on ionizable chlorine analysis |

Notably, the choice of methanol as a solvent is critical for this reaction. In methanol, the quaternizing compound forms in nearly stoichiometric amounts and remains stable. In contrast, when the reaction is carried out in other solvents such as isopropyl or ethyl alcohols, acetone, ethyl acetate, ether, or hexane, high yields of unreactive adducts are obtained instead. These precipitate as insoluble solids with almost 100% recovery of the trimethylamine and epichlorohydrin from these alternative solvents.

Reaction with Trimethylamine Hydrochloride

An alternative approach involves the reaction of epichlorohydrin with trimethylamine hydrochloride rather than free trimethylamine. This method, described in patents CN102452945A and CN102001953A, combines the advantages of solid base catalysis with a two-stage reaction protocol at controlled temperatures.

The process directly uses trimethylamine hydrochloride, epichlorohydrin, and water as raw materials. The synthetic route is conducted under mild conditions, making it easier to control with fewer side reactions and producing a higher purity product. The reaction occurs through a similar mechanism as the direct approach but requires a base catalyst to facilitate the quaternization.

The process typically follows these steps:

- Trimethylamine hydrochloride and water are mixed in a reaction vessel

- A solid base catalyst is added to maintain the initial pH around 7-8

- The mixture is cooled to a low temperature (0-15°C)

- Epichlorohydrin is added dropwise

- The reaction proceeds in two stages: first at low temperature until pH peaks, then at room temperature until pH drops, indicating completion

Table 2. Process parameters for CHPTAC synthesis using trimethylamine hydrochloride and epichlorohydrin

| Parameter | Stage 1 | Stage 2 | Notes |

|---|---|---|---|

| Temperature | 0-15°C | 18-25°C | Two-stage approach for better control |

| pH | 7-8 initial, rising to 9-10 | 9-10 initial, dropping to 7-8 | pH changes indicate reaction progress |

| Reaction Time | 3-5 hours | 2-3 hours | Total reaction time: 5-7 hours |

| Molar Ratio (TMAC:H₂O) | 1:4-5.5 | - | Water serves as reaction medium |

| Molar Ratio (ECH:TMAC) | 0.95-1.05:1 | - | Near-stoichiometric ratio |

| Catalyst Amount | 10-20% of TMAC by weight | - | Solid base catalyst |

This two-stage approach offers several advantages over single-stage processes, including better control over reaction exotherms, reduced side reactions, and improved product quality through precise pH and temperature management.

Hypochlorination of Allyltrimethylammonium Chloride

The hypochlorination of allyltrimethylammonium chloride (ATMAC) represents another major synthetic route for CHPTAC production. This process involves the electrophilic addition of chlorine across the carbon-carbon double bond of ATMAC.

Reaction Mechanism and Stoichiometry

The hypochlorination method involves adding chlorine gas to an aqueous solution of allyltrimethylammonium chloride (ATMAC). The reaction proceeds via electrophilic addition across the allyl double bond, forming 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) as the primary product. The stoichiometric ratio of chlorine to ATMAC is critical, with excess chlorine leading to dichlorinated by-products such as 2,3-dichloropropyltrimethylammonium chloride.

The reaction begins with the electrophilic attack of chlorine on the double bond, forming a chloronium ion intermediate. Water then acts as a nucleophile to attack the intermediate, resulting in the formation of CHPTAC with anti-Markovnikov regioselectivity. Maintaining the reaction temperature below 40°C is crucial to minimize side reactions that could lead to dichlorinated products and other impurities.

Batch Synthesis

In batch reactors, ATMAC is typically prepared first by reacting trimethylamine with allyl chloride. According to US3532751A, this preparation can be performed as follows:

- A solution of trimethylamine (182 kg, 3.07 moles) in water (212 kg) is prepared in a water-cooled reactor

- Allyl chloride (232 kg, 3.02 moles) is gradually added while maintaining temperature below 45°C

- After stirring for an hour, a vacuum is applied to remove unreacted materials

- The resulting aqueous solution contains approximately 65% allyltrimethylammonium chloride

For the hypochlorination step, the ATMAC solution is typically diluted with water to a concentration of 10-65%, and chlorine is bubbled through until a slight excess is detected (indicated by a greenish hue). After the reaction, excess HCl and Cl₂ are removed via vacuum stripping, and the solution is neutralized to pH 6.5 using NaOH or ion-exchange resins.

Table 3. Batch synthesis parameters for CHPTAC via hypochlorination of ATMAC

| Parameter | Value | Notes |

|---|---|---|

| ATMAC Concentration | 10-65% in water | Higher concentrations may lead to viscosity issues |

| Chlorine:ATMAC Ratio | 1.1-1.3:1 | Slight excess of chlorine is necessary |

| Reaction Temperature | <40°C, preferably 25-35°C | Higher temperatures increase side reactions |

| Reaction Time | Varies based on scale | Completion indicated by persistent greenish hue |

| Post-reaction pH | 6.5 | Adjusted using NaOH or ion-exchange resins |

| CHPTAC Yield | 77-90% | Depends on reaction conditions |

One specific example from US3532751A describes the dilution of 45.4 kg of 65% ATMAC solution to 10.4%, which was then treated with 18.2 kg of chlorine (1.17 moles per mole of ATMAC) at 25°C in a packed column. The process resulted in yields of up to 90% CHPTAC after appropriate post-processing.

Continuous Column Reactors

For industrial-scale production, continuous processes utilizing packed columns provide numerous advantages over batch methods. These systems enhance mixing efficiency, reduce residence time, and provide more uniform reaction conditions.

According to US3532751A, a continuous reactor setup can be implemented using a jacketed cylindrical tower packed with Raschig rings. The ATMAC solution is fed into the column while chlorine is simultaneously introduced at a rate that ensures a slight excess. Temperature control is achieved through circulation of cooled brine in the column jacket, maintaining optimal conditions between 15-25°C.

Table 4. Continuous process parameters for CHPTAC synthesis via hypochlorination

| Parameter | Value | Notes |

|---|---|---|

| Column Packing | 1.2 cm Raschig rings | Enhances mixing and gas-liquid contact |

| ATMAC Concentration | 10.4% in water | Diluted for better flow properties |

| Temperature | 15-25°C | Maintained by cooled brine circulation |

| Chlorine:ATMAC Ratio | 1.06-1.17:1 | Ratio affects yield and byproduct formation |

| Contact Time | 3-5 minutes | Average residence time in column |

| CHPTAC Yield | 77-90% | Optimized conditions yield 90% |

The continuous process offers several advantages over batch production, including better temperature control, more consistent product quality, higher throughput, and reduced labor requirements. With optimized parameters, yields comparable to batch production (up to 90%) can be achieved with significantly improved efficiency.

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of CHPTAC synthesis, particularly in the epichlorohydrin-based pathways. These catalysts help control reaction conditions, minimize side reactions, and improve product quality.

Solid Base Catalysts

Solid base catalysts have proven particularly effective for the reaction between epichlorohydrin and trimethylamine hydrochloride. According to CN102452945A, several catalytic systems have been developed and optimized for this purpose:

- ZnO as a standalone catalyst

- Composite catalysts combining ZnO with KF

- Composite catalysts combining ZnO with K₂CO₃

- More complex composites incorporating ZnO, K₂CO₃, and NaOH

These catalytic systems provide multiple advantages including mild reaction conditions, easier process control, reduced side reactions, and higher product purity. The solid nature of these catalysts also facilitates their recovery and potential reuse, making the process more economical and environmentally friendly.

Table 5. Solid base catalysts for CHPTAC synthesis

| Catalyst Type | Composition | Advantages | Application |

|---|---|---|---|

| Simple Oxide | ZnO | Basic properties, recyclable | Primary catalyst |

| Composite | ZnO + KF | Enhanced basicity, better pH control | Improved yield |

| Composite | ZnO + K₂CO₃ | Balanced acid-base properties | Reduced side reactions |

| Composite | ZnO + K₂CO₃ + NaOH | Strong basicity, precise pH control | High purity product |

| Alternative | Alkaline Al₂O₃ | High surface area, stable | pH maintenance |

| Alternative | KF/basic Al₂O₃ | Combined properties, efficient | Enhanced reaction rate |

| Alternative | K₂CO₃/neutral Al₂O₃ | Balanced properties, stable | Reduced byproducts |

The choice of catalyst depends on specific process requirements, desired product quality, and economic considerations. For instance, while simpler catalysts like ZnO offer cost advantages, composite catalysts generally provide better control over reaction parameters and higher product quality.

Catalyst Influence on Reaction Parameters

The catalytic systems significantly influence key reaction parameters including pH, temperature requirements, and reaction kinetics. This influence allows for more precise process control and optimization.

Different catalysts exhibit varying effects on pH profiles during the reaction. For instance, when using alkaline Al₂O₃ as a catalyst, the initial pH is typically around 7.8, rising to 9.7 during the reaction before falling to 8.8 at completion. In contrast, with KF/basic Al₂O₃, the pH profile shows a higher peak value of 10.0 before returning to 7.8 at completion.

Temperature requirements also vary with catalyst type. Some catalysts enable reactions at lower temperatures (0-2°C in the first stage), while others perform optimally at slightly higher temperatures (5°C in the first stage). The catalyst's ability to maintain appropriate pH and control reaction exotherms influences these temperature requirements.

Reaction Parameters and Optimization

Optimizing reaction parameters based on the chosen catalytic system is crucial for maximizing yield and product quality. Key parameters include catalyst loading, pH profiles, temperature regimes, and reaction times.

Table 6. Optimized reaction parameters using different catalytic systems

| Parameter | Alkaline Al₂O₃ | KF/basic Al₂O₃ | K₂CO₃/neutral Al₂O₃ | Notes |

|---|---|---|---|---|

| Initial pH | 7.8 | 8.0 | 8.0 | Maintained by catalyst |

| Peak pH | 9.7 | 10.0 | 9.5 | Indicates reaction progress |

| Final pH | 8.8 | 7.8 | 7.8 | Indicates reaction completion |

| Stage 1 Temp. | 5°C | 2°C | 0°C | Lower temperatures favor selectivity |

| Stage 2 Temp. | 18°C | 25°C | 25°C | Room temperature for completion |

| Stage 1 Time | 3 hours | 5 hours | 4 hours | Varies with catalyst efficiency |

| Stage 2 Time | 2 hours | 2 hours | 2.5 hours | Varies with reaction progress |

| CHPTAC Yield | 65-70% | 70-75% | 68-72% | Based on solid content analysis |

As shown in the table, reaction conditions need to be carefully tailored to the specific catalyst system employed. For example, KF/basic Al₂O₃ requires a lower first-stage temperature (2°C) but provides a higher yield (70-75%) compared to alkaline Al₂O₃, which operates at 5°C with a 65-70% yield. The total reaction time also varies from 5 hours with alkaline Al₂O₃ to 7 hours with K₂CO₃/neutral Al₂O₃.

Through careful optimization of these parameters, manufacturers can significantly improve reaction efficiency, reduce energy consumption, and enhance product quality while minimizing waste generation.

Byproduct Formation and Mitigation Strategies

The synthesis of CHPTAC, like many chemical processes, inevitably leads to the formation of byproducts that can impact product quality and application performance. Understanding these byproducts and developing effective strategies to minimize their formation is crucial for industrial production.

Common Byproducts

In the hypochlorination process, the primary undesired byproduct is 2,3-dichloropropyltrimethylammonium chloride, which forms through over-chlorination. This dichlorinated product affects both the quality and performance of CHPTAC in downstream applications.

Several other byproducts may also form during synthesis:

- Inorganic salts from catalyst residues and neutralization steps

- Di-chloropropanol from side reactions with water

- Various alcohols from solvent residues and side reactions

- Hydroxyl or tripropyl chlorides from incomplete reactions

These impurities can complicate purification processes, especially when CHPTAC is intended for use with water-insoluble materials, necessitating tedious separations and water washes.

Table 7. Common byproducts in CHPTAC synthesis and their sources

| Byproduct | Chemical Formula | Source | Impact |

|---|---|---|---|

| 2,3-Dichloropropyltrimethylammonium chloride | C₆H₁₄NCl₃ | Over-chlorination | Reduces product quality |

| Di-chloropropanol | C₃H₆Cl₂O | Side reaction with water | Affects product performance |

| Inorganic salts | Various | Catalyst residues, neutralization | Processing difficulties |

| Alcohols | Various | Solvent residues, side reactions | Impurity in final product |

| Hydroxyl/tripropyl chlorides | Various | Incomplete reactions | Reduced effectiveness |

The presence of these byproducts can significantly impact the performance of CHPTAC in its applications. For example, in cationic starch production, impurities can affect the degree of substitution, viscosity, and paper strengthening properties of the final product.

Factors Influencing Byproduct Formation

Several factors influence the formation of byproducts during CHPTAC synthesis, and understanding these factors is essential for developing effective mitigation strategies.

In the hypochlorination process, chlorine concentration is perhaps the most critical factor. When the chlorine-to-ATMAC ratio exceeds approximately 1.2:1, the formation of dichlorinated byproducts increases significantly. Temperature also plays a crucial role, with higher temperatures promoting side reactions that lead to increased byproduct formation.

For the epichlorohydrin-based route, pH control is particularly important. Extreme pH values can lead to hydrolysis of epichlorohydrin or degradation of the quaternary ammonium product. The reaction time also influences byproduct formation, with prolonged reaction times typically leading to increased degradation and side reactions.

Table 8. Factors influencing byproduct formation in CHPTAC synthesis

| Factor | Optimal Condition | Effect on Byproducts | Monitoring Method |

|---|---|---|---|

| Chlorine:ATMAC Ratio | 1.06-1.2:1 | Higher ratios increase dichlorinated byproducts | Reaction color, chlorine analysis |

| Temperature | 15-25°C (hypochlorination) | Higher temperatures promote side reactions | Continuous temperature monitoring |

| pH | 7-8 (initial), 7-8 (final) | Extreme pH values lead to degradation | pH meter, indicators |

| Reaction Time | 5-7 hours total | Prolonged exposure increases byproducts | Time tracking, pH changes |

| Mixing Efficiency | Uniform mixing | Poor mixing causes localized overreactions | Visual inspection, flow analysis |

| Water Content | 4-5.5 moles per TMAC mole | Excessive water dilutes reactants | Concentration monitoring |

Mixing efficiency also significantly impacts byproduct formation. Poor mixing can lead to localized high concentrations of reactants, resulting in "hot spots" where side reactions are favored. This is particularly important in the hypochlorination process, where efficient gas-liquid mixing is essential for uniform chlorine distribution.

Mitigation Strategies

Based on understanding the factors that influence byproduct formation, several strategies have been developed to minimize these undesired products and improve the quality of CHPTAC.

Precise stoichiometric control represents one of the most effective approaches, particularly in the hypochlorination process. Maintaining the chlorine-to-ATMAC ratio between 1.06:1 and 1.2:1 significantly reduces the formation of dichlorinated byproducts while ensuring complete conversion of ATMAC.

Temperature control is another critical strategy. For hypochlorination, maintaining temperatures between 15-25°C using jacketed reactors or cooling systems provides the optimal balance between reaction rate and selectivity. Similarly, in the epichlorohydrin route, the two-stage temperature profile (0-15°C followed by 18-25°C) helps control reaction exotherms and minimize side reactions.

Table 9. Byproduct mitigation strategies and their effectiveness

| Strategy | Implementation | Effectiveness | Process Impact |

|---|---|---|---|

| Stoichiometric Control | Precise reagent measurement, real-time monitoring | High | Reduces waste, improves yield |

| Temperature Control | Jacketed reactors, cooling systems | Very High | Critical for reaction selectivity |

| pH Monitoring | Continuous pH measurement, automatic adjustments | High | Maintains optimal conditions |

| Two-Stage Reaction | Sequential temperature changes | Medium-High | Better control of reaction progression |

| Continuous Processing | Column reactors with optimized residence time | High | Uniform reaction conditions |

| Catalytic Systems | Solid base catalysts, optimized amounts | Medium-High | Improves reaction efficiency |

| Post-Reaction Purification | Vacuum stripping, neutralization | Medium | Removes residual impurities |

| Quality Control | Regular sampling, analytical testing | High | Ensures consistent product quality |

Continuous processing using packed column reactors offers significant advantages for the hypochlorination route. These systems provide more uniform mixing, precise temperature control, and consistent residence times, all of which contribute to reduced byproduct formation.

For the epichlorohydrin route, the use of appropriate solid base catalysts has proven highly effective. These catalysts help maintain optimal pH conditions throughout the reaction, reducing side reactions and improving selectivity toward the desired product.

Post-reaction purification techniques, such as vacuum stripping and ion-exchange treatments, can also help remove residual impurities. However, these approaches address symptoms rather than causes and are generally less efficient than preventive strategies that minimize byproduct formation in the first place.

Pseudo-Second-Order Reaction Models

The cationization of cellulose with CHPTAC under alkaline conditions adheres to pseudo-second-order reaction kinetics, as demonstrated by studies analyzing nitrogen incorporation into cellulose matrices [1] [2]. The rate equation governing this process is expressed as:

$$

\frac{dNt}{dt} = k \left( N{eq} - N_t \right)^2

$$

where $$Nt$$ represents the nitrogen content at time $$t$$, $$N{eq}$$ is the equilibrium nitrogen content, and $$k$$ is the rate constant. Integration of this differential equation yields a linearized form:

$$

\frac{t}{Nt} = \frac{1}{k N{eq}^2} + \frac{t}{N_{eq}}

$$

Experimental validation using X-ray diffraction (XRD) to measure cellulose crystallinity indices (CrI) revealed that amorphous cellulose fractions significantly enhance reaction rates [1]. For example, cellulose samples with amorphous fractions of 0.17–0.24 exhibited rate constants ($$k$$) ranging from 0.32 to 4.13 (%N·min)$$^{-1}$$, whereas highly crystalline cellulose (amorphous fraction <0.15) showed reduced reactivity [1]. The equilibrium nitrogen content ($$N_{eq}$$) correlated linearly with the amorphous fraction ($$AF$$):

$$

N_{eq} = 5.79 \times AF - 0.85 \quad (R^2 = 0.80)

$$

Table 1 summarizes the relationship between cellulose crystallinity and kinetic parameters:

| Crystallinity Index (CrI) | Amorphous Fraction (AF) | $$k$$ (%N·min)$$^{-1}$$ | $$N_{eq}$$ (%N) |

|---|---|---|---|

| 0.52 (Cellulose I) | 0.17 | 4.13 | 0.013 |

| 0.31 (Cellulose II) | 0.24 | 1.93 | 0.084 |

These results emphasize the role of cellulose’s supramolecular structure in determining reaction efficiency [1] [2].

Epoxide Intermediate Formation Dynamics

The cationization mechanism proceeds through the in situ generation of glycidyltrimethylammonium chloride (EPTMAC), an epoxide intermediate formed via the alkaline hydrolysis of CHPTAC [2] [3]. Under sodium hydroxide (NaOH) concentrations of 10–30% (w/w), CHPTAC undergoes rapid dehydrohalogenation:

$$

\text{CHPTAC} + \text{OH}^- \rightarrow \text{EPTMAC} + \text{Cl}^- + \text{H}_2\text{O}

$$

EPTMAC, a highly reactive electrophile, subsequently reacts with cellulose hydroxyl groups via nucleophilic ring-opening:

$$

\text{Cellulose-OH} + \text{EPTMAC} \rightarrow \text{Cellulose-O-CH}2\text{CH(OH)CH}2\text{N}^+(\text{CH}3)3 + \text{OH}^-

$$

The formation of EPTMAC is favored at elevated temperatures (50–70°C) and NaOH concentrations above 20%, with reaction completion occurring within 10–15 minutes [2]. However, excessive alkalinity (NaOH >30%) promotes competing hydrolysis of EPTMAC to 2,3-dihydroxypropyltrimethylammonium chloride, a non-reactive byproduct [3]. Kinetic studies using $$^{13}\text{C}$$-NMR spectroscopy confirmed that EPTMAC’s half-life decreases from 120 minutes to 30 minutes as pH increases from 10 to 12, underscoring the delicate balance required to optimize intermediate stability [2].

Alkaline Hydrolysis Side Reactions

Alkaline conditions necessary for cellulose swelling and epoxide formation also induce hydrolysis of both CHPTAC and its cationic cellulose adducts. Hydrolysis of CHPTAC follows first-order kinetics, with rate constants increasing by 300% when pH rises from 9 to 12 [4]. The primary hydrolysis pathway yields 3-chloro-2-hydroxypropyltrimethylammonium hydroxide, which lacks reactivity toward cellulose:

$$

\text{CHPTAC} + \text{H}2\text{O} \rightarrow \text{ClCH}2\text{CH(OH)CH}2\text{N}^+(\text{CH}3)_3\text{OH}^-

$$

Concurrently, the cationic cellulose product undergoes slow hydrolysis, regenerating unmodified cellulose and releasing trimethylamine oxide. Studies using thermogravimetric analysis (TGA) revealed that hydrolysis rates of cationic cellulose increase from 0.05% per hour at pH 9 to 0.21% per hour at pH 12, significantly impacting long-term material stability [4]. This side reaction is exacerbated at temperatures above 60°C, where the equilibrium between cationization and hydrolysis shifts toward the latter.

The interplay between these processes is summarized in the following kinetic framework:

- Cationization: Dominant at moderate alkalinity (pH 10–11) and temperatures below 60°C.

- EPTMAC Hydrolysis: Accelerates above pH 11.5, reducing epoxide availability.

- Product Hydrolysis: Limits functional group retention under prolonged reaction times.

Optimization strategies include maintaining NaOH concentrations at 20–25%, reaction temperatures of 50–55°C, and limiting process durations to 30–45 minutes to minimize side reactions [1] [2] [4].

The optimization of degree of substitution represents a critical parameter in the structural modification of polysaccharides using (3-Chloro-2-hydroxypropyl)trimethylammonium chloride as the cationic modification agent. The degree of substitution directly influences the physicochemical properties, solubility characteristics, and functional performance of the modified biopolymers [1] [2].

Reaction Parameter Optimization

The cationization of polysaccharides with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride follows complex reaction kinetics that are significantly influenced by multiple parameters. The concentration of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride demonstrates a direct positive correlation with the achieved degree of substitution. Research utilizing response surface methodology and central composite design has established that optimal concentrations range from 0.369 to 0.615 mol per anhydroglucose unit, with maximum degree of substitution values of 1.195 achieved under optimized conditions [2].

The sodium hydroxide concentration functions as a critical catalyst in the etherification reaction, facilitating both the formation of intermediate epoxide compounds and the subsequent nucleophilic attack on the polysaccharide backbone. Optimal sodium hydroxide concentrations have been determined to be 30% weight per volume, with higher concentrations leading to decreased degree of substitution due to competitive hydrolysis reactions [1] [2]. This phenomenon occurs because excessive alkalinity promotes the hydrolysis of the cationization agent, converting it to non-reactive diol products rather than facilitating the desired etherification reaction.

Temperature optimization reveals that heterogeneous reaction systems achieve optimal performance at 60°C, balancing reaction kinetics with polymer stability [1]. Higher temperatures increase the compatibility of reagents and enhance kinetic energy, initially promoting increased degree of substitution. However, temperatures exceeding this optimum range favor degradation of both the polysaccharide substrate and the cationizing reagent, resulting in decreased overall substitution efficiency.

Reaction time optimization demonstrates that maximum degree of substitution is typically achieved within 4 to 24 hours, depending on the specific polysaccharide substrate and reaction conditions [1] [2]. Extended reaction times beyond 24 hours do not produce further improvement and may result in decreased degree of substitution due to degradation processes. The temporal progression follows initial rapid substitution followed by a plateau phase, indicating completion of accessible hydroxyl group modification.

Substrate-Specific Optimization

Different polysaccharide substrates exhibit varying optimal conditions for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride modification. Starch-based systems demonstrate maximum degree of substitution values exceeding 1.0 under optimized conditions, particularly when utilizing moderate alkaline concentrations and controlled temperature regimes [2]. Cellulose-based substrates typically achieve lower maximum degree of substitution values, with nanocellulose systems reaching maximum values of approximately 0.23 due to their crystalline structure and limited accessibility of hydroxyl groups [3].

The efficiency of substitution reactions varies significantly between homogeneous and heterogeneous reaction systems. Homogeneous conditions generally provide higher efficiency because charged groups distribute uniformly throughout the polymer matrix, whereas heterogeneous systems tend to accumulate modifications primarily at external particle surfaces [1]. However, heterogeneous processes are preferred when preservation of native polysaccharide particle structure is required.

Mechanistic Considerations

The mechanism of degree of substitution optimization involves the formation of an intermediate epoxide compound through the reaction of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride under alkaline conditions. This epoxide intermediate subsequently undergoes nucleophilic attack by activated hydroxyl groups on the polysaccharide backbone, resulting in ether bond formation and introduction of quaternary ammonium functionality [1] [3]. The optimization process must balance the rate of epoxide formation with the rate of nucleophilic substitution while minimizing competing hydrolysis reactions.

Impact on Crystallinity Index of Cellulosic Matrices

The modification of cellulosic matrices with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride results in significant alterations to the crystalline structure, as evidenced by comprehensive X-ray diffraction and nuclear magnetic resonance spectroscopic analyses. These structural changes directly impact the physical properties, mechanical characteristics, and functional performance of the modified biopolymers.

Crystallinity Reduction Mechanisms

Cationization with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride consistently leads to reduced crystallinity indices in cellulosic substrates. Unmodified cellulose typically exhibits crystallinity indices of approximately 50%, which decrease to 40% for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride-modified cellulose and 44% for glycidyltrimethylammonium chloride-modified cellulose [4]. This reduction represents a decrease in the ratio of crystalline to amorphous regions from approximately 1.0 in parent cellulose to 0.7-0.8 in cationically modified derivatives.

The crystallinity reduction mechanism involves the disruption of intermolecular hydrogen bonding networks that stabilize the native cellulose I crystal structure. The introduction of bulky quaternary ammonium groups creates steric hindrance that prevents optimal chain packing, leading to increased amorphous content [4] [5]. Additionally, the alkaline treatment required for cationization breaks down existing crystalline regions, particularly affecting the amorphous domains that serve as reaction sites for chemical modification.

Lateral Dimension Changes

Concurrent with crystallinity reduction, cationized cellulose exhibits decreased lateral dimensions of crystalline fibrils. Unmodified cellulose demonstrates lateral dimensions of 3.88 nanometers, which decrease to 3.08 nanometers for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride-modified cellulose [4]. This reduction in fibril diameter indicates that the cationization process fundamentally alters the supramolecular organization of cellulose chains.

The mechanism underlying lateral dimension reduction involves the disruption of interfibrillar interactions and the introduction of electrostatic repulsion between positively charged modification sites. The sodium hydroxide treatment during cationization further contributes to fibril dimension reduction by breaking down amorphous regions and promoting chain separation [4].

Polymorphic Transitions

Extended modification processes can induce polymorphic transitions in cellulosic substrates. During recrystallization of pre-amorphized cellulose, treatment with aqueous solutions results in partial conversion from cellulose I to the thermodynamically more stable cellulose II polymorph [5]. This transition involves the rearrangement of parallel polymer chains in cellulose I to antiparallel configurations characteristic of cellulose II.

The extent of polymorphic transition depends on the severity of the modification conditions. Temperature plays a crucial role, with higher temperatures promoting more extensive conversion to cellulose II. The recrystallization process proceeds relatively rapidly, with most structural changes occurring within the first few hours of treatment [5].

Preservation of Nanocrystal Structure

Interestingly, cellulose nanocrystals demonstrate remarkable resistance to crystallinity changes during (3-Chloro-2-hydroxypropyl)trimethylammonium chloride modification. These substrates maintain crystallinity indices exceeding 93% without significant alterations to their rod-like morphology or dimensional characteristics [3]. This preservation occurs because the modification primarily affects surface hydroxyl groups without penetrating the highly ordered crystalline core of the nanocrystals.

The selective surface modification of nanocrystals results in successful introduction of cationic functionality while preserving the mechanical and thermal properties associated with high crystallinity. This characteristic makes modified nanocrystals particularly valuable for applications requiring both surface functionality and structural integrity.

Implications for Material Properties

The crystallinity changes induced by (3-Chloro-2-hydroxypropyl)trimethylammonium chloride modification have significant implications for material properties. Reduced crystallinity generally correlates with increased flexibility, improved solubility, and enhanced accessibility for further chemical modifications [6]. However, it may also result in decreased mechanical strength and thermal stability compared to native cellulosic materials.

The balance between functional enhancement through cationization and preservation of desirable physical properties requires careful optimization of modification conditions. Mild reaction conditions can achieve adequate functionalization while minimizing adverse effects on crystalline structure, whereas harsh conditions may provide higher degrees of substitution at the expense of mechanical properties.

Surface Charge Modulation in Nanocellulose Systems

The surface charge modulation of nanocellulose systems through (3-Chloro-2-hydroxypropyl)trimethylammonium chloride modification represents a fundamental transformation that dramatically alters colloidal stability, dispersion characteristics, and interfacial interactions. This modification process converts inherently anionic nanocellulose surfaces to cationic systems with controllable charge densities.

Nitrogen Content Correlation

The degree of surface functionalization correlates directly with nitrogen content analysis, providing quantitative verification of successful cationization. Unmodified cellulose nanocrystals contain no nitrogen, while modified systems exhibit nitrogen contents proportional to the extent of quaternary ammonium group introduction [3]. Optimal modification conditions achieve nitrogen contents of 1.43% for 12 moles (3-Chloro-2-hydroxypropyl)trimethylammonium chloride per anhydroglucose unit with 4-hour reaction times.

This nitrogen content corresponds to degree of substitution values of approximately 0.23, indicating that nearly one-quarter of accessible hydroxyl groups undergo successful modification. The nitrogen analysis provides crucial validation of modification efficiency and enables correlation with functional performance characteristics.

Colloidal Stability Modulation

The surface charge modulation achieved through (3-Chloro-2-hydroxypropyl)trimethylammonium chloride modification fundamentally alters the colloidal behavior of nanocellulose systems. Native sulfated nanocrystals maintain electrostatically stable dispersions through anionic charge repulsion, preventing aggregation and sedimentation over extended periods [3].

Cationically modified nanocrystals demonstrate altered stability characteristics that depend on the extent of modification and solution conditions. Lightly modified systems may exhibit reduced stability due to charge neutralization effects, while highly modified systems achieve restabilization through cationic charge repulsion. The transition between these regimes provides opportunities for controlled aggregation and dispersion behavior.

Interfacial Interaction Enhancement

The conversion from anionic to cationic surface character dramatically enhances interfacial interactions with negatively charged substrates. Modified nanocellulose demonstrates exceptional performance as flocculants for anionic colloidal systems, achieving turbidity reductions of 99.7% at concentrations as low as 2 parts per million [3]. This performance significantly exceeds that of commercial flocculants with equivalent charge densities, attributed to the high surface area and nanoscale dimensions of the modified nanocrystals.

The enhanced interfacial activity stems from the combination of electrostatic attraction, high aspect ratio morphology, and optimal charge distribution achieved through controlled surface modification. The rigid rod-like structure of nanocrystals provides efficient bridging mechanisms between suspended particles, while the cationic surface groups ensure strong electrostatic interactions.

Dispersion Characteristics in Different Media

Surface charge modulation affects dispersion behavior in various media systems. Cationically modified nanocellulose exhibits improved compatibility with organic solvents and polymer matrices compared to unmodified systems [3]. The quaternary ammonium functionality provides amphiphilic character that facilitates dispersion in both aqueous and organic environments.

The dispersion characteristics can be further optimized through adjustment of ionic strength and pH conditions. Higher ionic strengths compress the electrical double layer, reducing electrostatic repulsion and promoting controlled aggregation. pH variations affect the protonation state of residual hydroxyl groups and may influence overall surface charge characteristics.

Applications in Composite Systems

The controllable surface charge modulation enables tailored interactions in composite material systems. Cationically modified nanocellulose serves as an effective coupling agent between anionic polymer matrices and inorganic fillers, improving interfacial adhesion and mechanical properties [3]. The positive surface charge facilitates strong interactions with negatively charged surfaces while maintaining compatibility with neutral polymer chains.

Physical Description

COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.

Density

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE